

A Comprehensive Guide to In Vivo Applications of Dimethylamiloride (DMA)

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Compound of Interest

Compound Name: Dimethylamiloride

Cat. No.: B075135

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Introduction

Dimethylamiloride (DMA), a potent derivative of the diuretic amiloride, is a crucial pharmacological tool for in vivo research. Primarily known as an inhibitor of the Na⁺/H⁺ exchanger (NHE), particularly the NHE1 isoform, DMA plays a significant role in regulating intracellular pH and sodium concentrations. Its activity extends to the inhibition of acid-sensing ion channels (ASICs), making it a valuable compound for investigations across a spectrum of therapeutic areas, including oncology, cardiovascular disease, and neurology. This document provides detailed application notes and protocols for the use of **Dimethylamiloride** in in vivo experiments, designed to equip researchers with the necessary information for effective study design and execution.

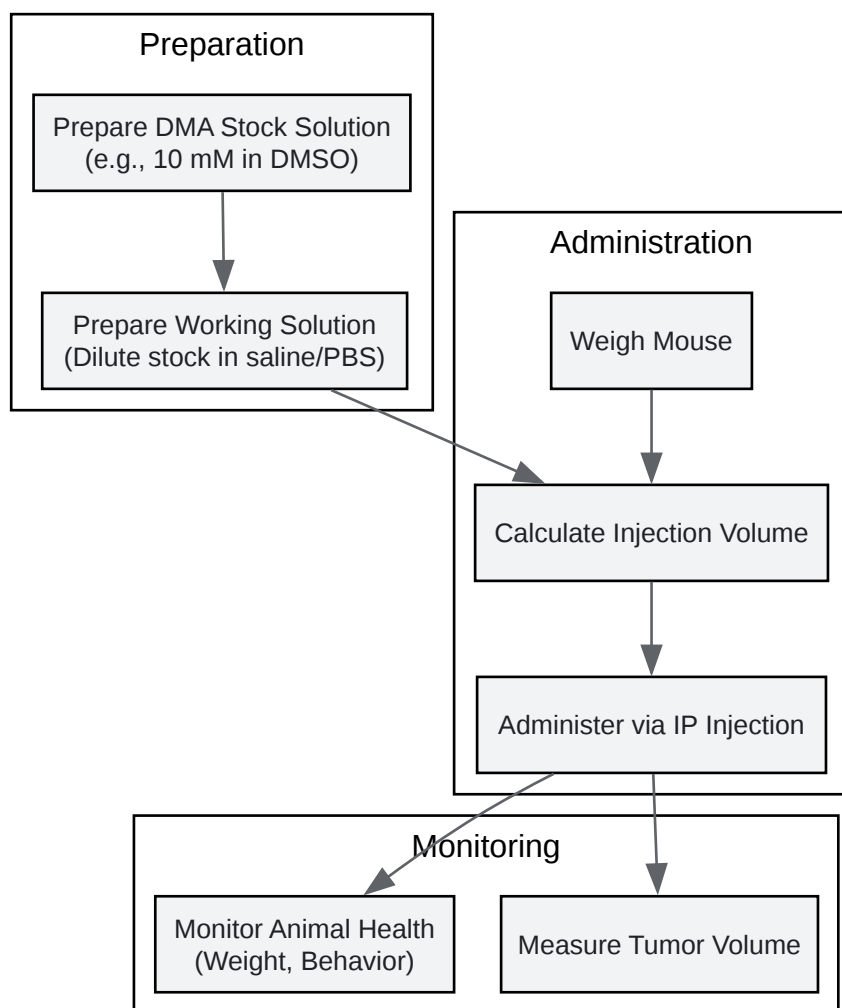
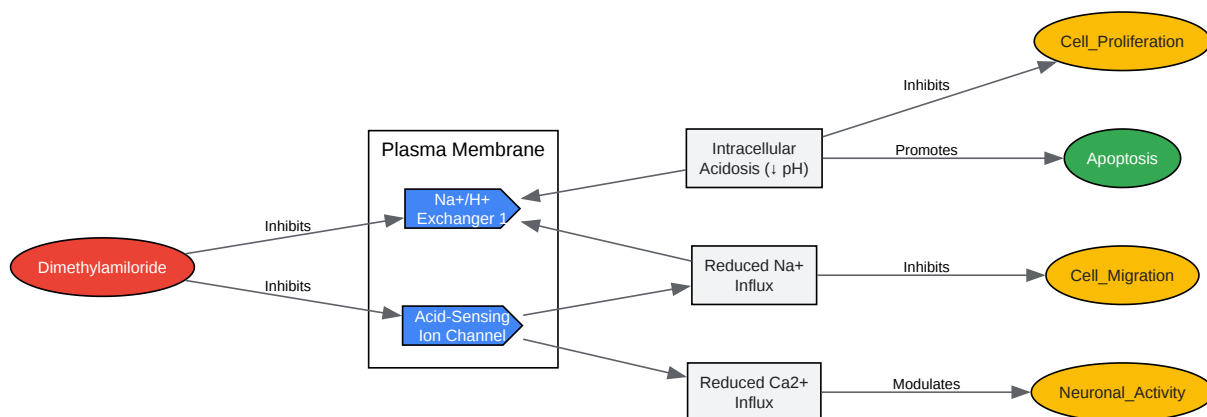
Mechanism of Action

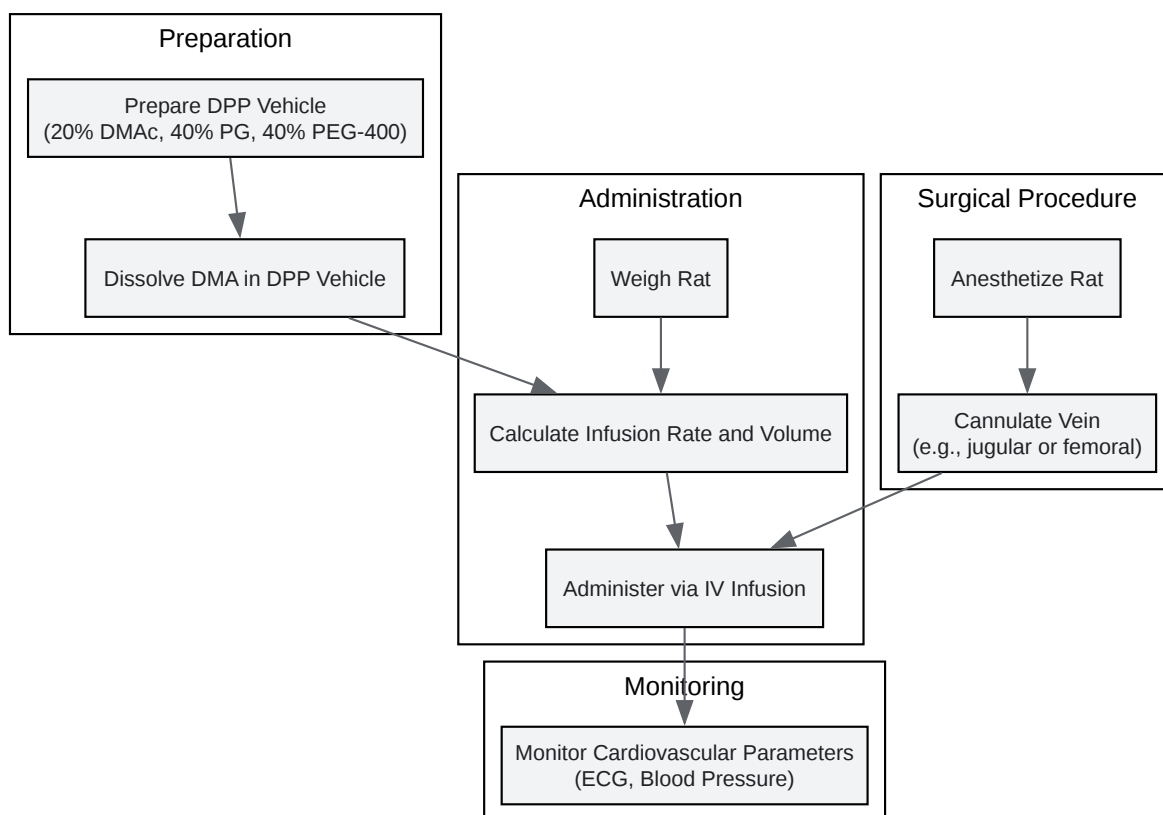
Dimethylamiloride's primary mechanism of action is the inhibition of the Na⁺/H⁺ exchanger (NHE), a ubiquitously expressed plasma membrane protein that mediates the exchange of one intracellular proton for one extracellular sodium ion. By blocking NHE, DMA prevents the extrusion of protons, leading to intracellular acidification and a reduction in intracellular sodium accumulation. This has significant downstream effects on various cellular processes, including cell proliferation, migration, and apoptosis.

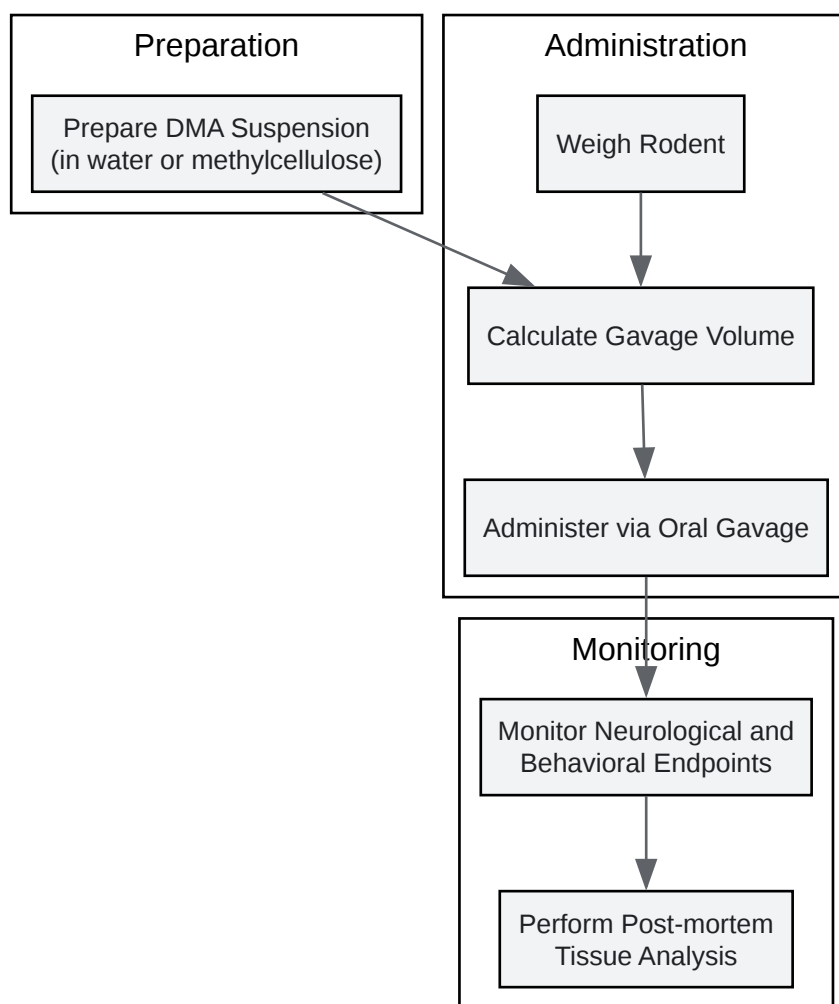
DMA is a more potent inhibitor of NHE1 than its parent compound, amiloride. It also exhibits inhibitory activity against other NHE isoforms and acid-sensing ion channels (ASICs), which are proton-gated cation channels involved in pain sensation, fear, and neuronal degeneration.

Signaling Pathways Affected by Dimethylamiloride

DMA's inhibition of the Na^+/H^+ exchanger and ASICs impacts several critical signaling pathways. The following diagram illustrates the primary pathways modulated by DMA.







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